2,4-Dimethylbenzenesulfonohydrazide
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Overview
Description
2,4-Dimethylbenzenesulfonohydrazide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is a derivative of benzenesulfonohydrazide, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This compound is utilized in various chemical and biological research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylbenzenesulfonohydrazide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2,4-Dimethylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonohydrazides depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylbenzenesulfonohydrazide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzenesulfonohydrazide involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate or inhibitor for specific enzymes, thereby modulating their activity. The sulfonohydrazide group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.
Comparison with Similar Compounds
4-Methylbenzenesulfonohydrazide: Similar structure but with only one methyl group at the 4 position.
Benzenesulfonohydrazide: Lacks the methyl groups, making it less sterically hindered.
2,4-Dimethylbenzenesulfonamide: Similar structure but with an amide group instead of a hydrazide group.
Uniqueness: 2,4-Dimethylbenzenesulfonohydrazide is unique due to the presence of two methyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where steric hindrance plays a crucial role.
Biological Activity
2,4-Dimethylbenzenesulfonohydrazide is a sulfonohydrazide compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article explores the synthesis, biological evaluation, structure-activity relationship (SAR), and case studies related to this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with hydrazine or its derivatives. The general reaction scheme can be summarized as follows:
This reaction yields this compound as a solid product, which can be purified through recrystallization.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of sulfonohydrazides, including this compound. Notably, compounds in this class have been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Inhibition of MurC and MurD Enzymes : Research indicates that sulfonohydrazides can act as inhibitors of UDP-N-acetylmuramic acid:L-alanine ligase (MurC) and UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), both crucial for bacterial cell wall biosynthesis. For instance, compounds similar to this compound demonstrated IC50 values as low as 30 μM against these targets .
- Broad-Spectrum Antibacterial Activity : In vitro studies have shown that derivatives of sulfonohydrazides exhibit activity against a range of bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli. For example, one study reported that certain derivatives had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .
Other Biological Activities
In addition to antimicrobial properties, sulfonohydrazides have been explored for various biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
- Anticancer Potential : Preliminary investigations have indicated that certain sulfonamide-containing compounds demonstrate cytotoxic effects against cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key factors affecting activity include:
- Substituents on the Aromatic Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's potency against microbial targets.
- Hydrophobicity : Increased lipophilicity often correlates with enhanced membrane permeability and biological activity .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated a series of sulfonohydrazides against clinical isolates of S. aureus. The results indicated that compounds with specific substitutions exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics . -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes like MurC and MurD. These studies provide insights into the interaction mechanisms at the molecular level and guide further optimization of the compound's structure for enhanced efficacy .
Properties
IUPAC Name |
2,4-dimethylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-4-8(7(2)5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPXLLLOCPINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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